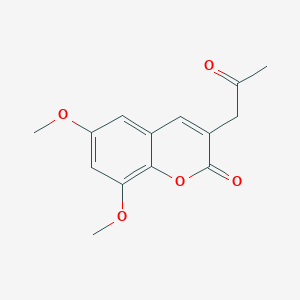

6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one

Description

Properties

CAS No. |

918639-44-8 |

|---|---|

Molecular Formula |

C14H14O5 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

6,8-dimethoxy-3-(2-oxopropyl)chromen-2-one |

InChI |

InChI=1S/C14H14O5/c1-8(15)4-10-5-9-6-11(17-2)7-12(18-3)13(9)19-14(10)16/h5-7H,4H2,1-3H3 |

InChI Key |

BJPJLXWZMLOJNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC2=CC(=CC(=C2OC1=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one typically involves the cyclodehydration of 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid. This reaction is carried out using acetic anhydride in the presence of dry pyridine . The resulting product is then subjected to regioselective demethylation to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted isocoumarins, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₈O₄

- Molecular Weight : 274.31 g/mol

- CAS Number : 918639-44-8

- IUPAC Name : 6,8-dimethoxy-3-(2-oxopropyl)-2H-chromen-2-one

The compound's structure features a benzopyran backbone, which is characteristic of many bioactive compounds. Its methoxy groups at positions 6 and 8 enhance its solubility and bioactivity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of methoxy groups in 6,8-dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one is believed to contribute to its ability to scavenge free radicals effectively.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. This makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in preclinical studies. It appears to inhibit key inflammatory mediators such as prostaglandins and cytokines, suggesting its potential use in treating inflammatory diseases.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of coumarin derivatives have shown promise in models of neurodegenerative diseases. The compound may protect neuronal cells from damage induced by oxidative stress and inflammation, indicating a potential application in conditions such as Alzheimer's disease.

Natural Product Research

This compound has been isolated from various plant sources, suggesting its role as a natural product with therapeutic potential. For example, it has been identified in species like Cedrelopsis grevei and Zanthoxylum ailanthoides, which are known for their traditional medicinal uses. The exploration of these natural sources can lead to the discovery of new therapeutic agents.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that the compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Mechanism Investigation

In vitro experiments using human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase, an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Coumarins with structural similarities to 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one differ in substituent type, position, and biological activity. Below is a comparative analysis:

Key Observations:

Substituent Position :

- 6,8-Dimethoxy substitution is less common than 7-hydroxy or 5,7-dimethoxy patterns in natural coumarins. This positioning may reduce water solubility compared to hydroxylated analogs (e.g., umbelliferone) but improve membrane permeability .

- The 2-oxopropyl group at position 3 is distinct from alkyl chains (e.g., pentyl in ), introducing a reactive ketone moiety that could modulate enzyme interactions or degradation pathways.

Spectroscopic Properties :

- The ketone group in this compound is expected to exhibit IR absorption near 1712 cm⁻¹, similar to 8α-(2-oxopropyl)-erythraline .

- Methoxy groups typically result in upfield shifts in ¹H NMR (δ 3.7–3.9 ppm) and distinct ¹³C NMR signals (δ 55–60 ppm) .

Biological Activity :

- Unlike 8α-(2-oxopropyl)-erythraline, which is an alkaloid with antitumor activity , the target compound’s coumarin backbone may prioritize anti-inflammatory or antimicrobial effects, as seen in other methoxy-substituted coumarins .

- Longer alkyl chains (e.g., pentyl in ) enhance lipophilicity and may target lipid-rich tissues, whereas the 2-oxopropyl group balances hydrophobicity and reactivity.

Biological Activity

6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one, also known by its CAS number 918639-44-8, is a compound belonging to the class of benzopyrans. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O4, with a molecular weight of 222.24 g/mol. The compound's structure features two methoxy groups and a ketone functional group that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| CAS Number | 918639-44-8 |

| LogP | 1.45 |

| Polar Surface Area | 60.5 Ų |

| Hydrogen Bond Acceptors | 4 |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that benzopyran derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response . This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

A notable area of research involves the anticancer potential of this compound. Various studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. For instance, one study reported that this compound triggered apoptosis in MCF-7 breast cancer cells by activating intrinsic apoptotic pathways .

Case Study: Anticancer Mechanism

In a controlled study, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptotic markers such as caspase activation and cytochrome c release. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells.

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activities of this compound:

Q & A

Q. What are the recommended methods for synthesizing 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one?

The synthesis typically involves esterification or alkylation of a benzopyran core. For example, derivatives of 2H-1-benzopyran-2-one can be synthesized by refluxing hydroxymethyl-substituted precursors with acyl anhydrides (e.g., propionic or butyric anhydride) to introduce functional groups at the 6-position . Purification often employs crystallization using solvents like chloroform-petroleum ether mixtures. Analytical validation via H NMR (e.g., identifying methoxy protons at δ 3.8–4.0 ppm) and IR spectroscopy (lactone C=O stretch at ~1740 cm) is critical .

Q. What safety precautions are essential when handling this compound in the lab?

Use NIOSH-approved eye/face protection (safety glasses with face shields) and nitrile gloves inspected for integrity. Avoid skin contact by following glove removal protocols (peeling from the wrist outward) and dispose of contaminated PPE as hazardous waste. Ensure proper ventilation and wash hands post-handling .

Q. Which analytical techniques are most reliable for characterizing this compound?

- IR spectroscopy : Confirms lactone (1740 cm), ester (1754 cm), and carboxylic acid (1689 cm) groups .

- H NMR : Key signals include methoxy singlets (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.9 ppm) .

- Mass spectrometry : Electron ionization (EI-MS) or LC-MS for molecular ion detection (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or stability?

Introducing acyloxymethyl groups at the 6-position via anhydride reactions improves lipophilicity and metabolic stability. For instance, 6-propionoxymethyl derivatives (synthesized with propionic anhydride) show enhanced solubility in nonpolar matrices, which is critical for in vivo assays. Optimize reaction conditions (e.g., 3-hour reflux in THF) to balance yield (60–80%) and purity .

Q. How should researchers address contradictions in reported data (e.g., conflicting bioassay results)?

- Experimental replication : Control variables like solvent purity (e.g., anhydrous THF vs. technical grade) and temperature (±1°C accuracy).

- Hyphenated techniques : Use LC-MS/MS to confirm compound integrity during assays, as degradation (e.g., lactone ring opening) may skew results .

- Statistical validation : Increase sample size (n ≥ 6) and apply ANOVA to identify outliers in dose-response studies .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Analog synthesis : Prepare derivatives with varied substituents (e.g., halogenated aryl esters at the 3-position) and compare IC values in enzyme inhibition assays .

- Computational modeling : Perform docking studies using software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or cytochrome P450 isoforms).

Q. How does the compound degrade under experimental conditions, and how can this be mitigated?

Degradation occurs via hydrolysis of the lactone ring in aqueous media or thermal decomposition (>150°C). Mitigation strategies:

Q. What protocols ensure stability in biological assay matrices (e.g., plasma or cell media)?

Q. How can researchers improve data reproducibility across labs?

Q. What advanced techniques elucidate photophysical properties (e.g., fluorescence)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.